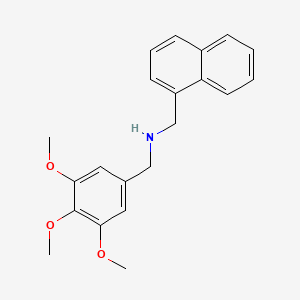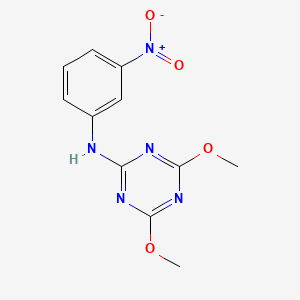
(1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine, also known as NTB, is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying the function of the nervous system. NTB has been found to have a unique mechanism of action, making it a valuable tool for understanding the biochemical and physiological effects of neurotransmitters in the brain.
作用机制
(1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine is a selective inhibitor of the serotonin transporter (SERT), meaning that it binds specifically to this protein and prevents the reuptake of serotonin. This results in increased levels of serotonin in the brain, which can have a variety of effects on mood, behavior, and cognition. (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine has been found to have a unique mechanism of action, binding to a different site on SERT than other known inhibitors.
Biochemical and Physiological Effects:
(1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine has been found to have a variety of biochemical and physiological effects in the brain. By inhibiting the reuptake of serotonin, (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine can increase the levels of this neurotransmitter in the brain, leading to changes in mood, behavior, and cognition. Additionally, (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine has been found to have effects on other neurotransmitter systems, including dopamine and norepinephrine.
实验室实验的优点和局限性
One of the main advantages of using (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine in lab experiments is its selectivity for the serotonin transporter. This makes it a valuable tool for studying the function of this protein and its role in neurotransmitter signaling. However, there are also limitations to the use of (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine, including its potential for off-target effects and its limited availability.
未来方向
There are several potential future directions for research on (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine. One area of interest is the development of new inhibitors that target different sites on the serotonin transporter, potentially leading to new treatments for mood disorders and other psychiatric conditions. Additionally, there is interest in using (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine and other SERT inhibitors to study the effects of serotonin on other physiological systems, such as the immune system and the gut-brain axis. Finally, there is potential for the development of new imaging techniques that use (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine and other SERT inhibitors to visualize serotonin transport in the brain.
合成方法
The synthesis of (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine involves several steps, including the reaction of 1-naphthylmethylamine with 3,4,5-trimethoxybenzyl chloride. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography, resulting in the final product of (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine.
科学研究应用
(1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine has been used in a variety of scientific research applications, including the study of neurotransmitter function in the brain. Specifically, (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine has been found to be a useful tool for studying the function of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin in the brain. By binding to SERT, (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine can be used to study the kinetics of serotonin transport and the effects of various drugs on SERT function.
属性
IUPAC Name |
1-naphthalen-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-23-19-11-15(12-20(24-2)21(19)25-3)13-22-14-17-9-6-8-16-7-4-5-10-18(16)17/h4-12,22H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGLROHFOYNQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-naphthalen-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-amino-2-oxoethoxy)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5803606.png)

![ethyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5803617.png)
![N-(3-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5803619.png)

![4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5803630.png)
![3-(4-methylphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5803636.png)
![N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803641.png)

![N-(4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B5803654.png)
![2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5803662.png)


